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Compound of Interest

Compound Name: Desogestrel

Cat. No.: B1670305 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Properties of Desogestrel

Introduction
Desogestrel, chemically known as (17α)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-

17-ol, is a synthetic progestogen of the 19-nortestosterone series.[1] It is classified as a "third-

generation" progestin and is a key component in many oral contraceptive formulations.[2][3] A

notable characteristic of desogestrel is that it is a prodrug; it is rapidly metabolized in the body

to its biologically active form, etonogestrel (also known as 3-ketodesogestrel), which is

responsible for its contraceptive effects.[1][4] Etonogestrel exerts its potent progestogenic

activity by binding to the progesterone receptor, thereby inhibiting ovulation. The synthesis of

desogestrel is a multi-step process that typically starts from naturally occurring plant steroids

and involves key chemical transformations to build its unique tetracyclic structure with an 11-

methylene group.

Chemical and Physical Properties
Desogestrel is a white, crystalline solid. It is practically insoluble in water but exhibits good

solubility in several organic solvents, including methanol, anhydrous ethanol, and methylene

chloride. Its chemical structure features a gonane steroid core, distinguished by a 13-ethyl

group and an 11-methylene group, which enhance its biological activity.

Table 1: Physicochemical Properties of Desogestrel
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Property Value References

Molecular Formula C₂₂H₃₀O

Molecular Weight 310.47 g/mol

CAS Number 54024-22-5

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-

ethyl-17-ethynyl-11-

methylidene-

1,2,3,6,7,8,9,10,12,14,15,16-

dodecahydrocyclopenta[a]phe

nanthren-17-ol

Melting Point 109-110 °C

Appearance White Solid

Solubility

Practically insoluble in water;

Very soluble in methanol;

Freely soluble in anhydrous

ethanol and methylene

chloride.

pKa 13.07 ± 0.40 (Predicted)

Optical Rotation [α]D²⁰ +55° (chloroform)

Synthesis Pathway of Desogestrel
The synthesis of Desogestrel is a complex process with multiple reported routes, often

originating from steroid precursors like 11α-hydroxy-18-methyl-estr-4-ene-3,17-dione. A

common strategy involves a series of protection, oxidation, olefination, deprotection, and

ethynylation steps to construct the target molecule. The introduction of the key 11-methylene

group is typically achieved via a Wittig reaction on an 11-keto intermediate.

A representative synthetic pathway is outlined below, starting from an 11α-hydroxy steroid

precursor.
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Figure 1: Generalized Synthesis Pathway of Desogestrel
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Figure 1: Generalized Synthesis Pathway of Desogestrel

This pathway illustrates a logical sequence for modifying the steroid core. The initial protection

steps ensure that subsequent reactions, such as the oxidation of the 11-hydroxyl group and the

Wittig reaction, occur with high selectivity. The final step, ethynylation, is critical for the

molecule's progestational activity.

Key Experimental Protocols
Detailed experimental protocols are often proprietary or vary between manufacturers. However,

based on patent literature, a representative protocol for a key transformation—the ethynylation

of the 17-keto group—can be described.

Protocol: Ethynylation of 11-methylene-18a-homo-estr-
4-en-17-one
This protocol outlines the introduction of the C17 ethynyl group, the final step in forming

Desogestrel from its immediate precursor.

Reagents and Materials:

11-methylene-18a-homo-estr-4-en-17-one (precursor)

Trimethylsilyl acetylene
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n-Hexyllithium (2.3 M in hexane)

Tetrahydrofuran (THF)

Hexane

Methanol

Sodium hydroxide (NaOH) solution (30% aqueous)

Acetic acid solution (3% aqueous)

Saturated sodium chloride (NaCl) solution

Nitrogen atmosphere

Procedure Workflow:
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Figure 2: Experimental Workflow for C17 Ethynylation

Ethynylation Protocol

1. Reagent Preparation:
React trimethylsilyl acetylene with n-hexyllithium

in THF/hexane at -5°C under N₂.

2. Ethynylation Reaction:
Add steroid precursor solution.

Stir for 1 hour, warming from 0°C to 5°C.

3. Reaction Quench:
Add aqueous NaCl solution and separate phases.

4. Silyl Deprotection:
Treat organic phase with NaOH in methanol.

Stir for 4 hours.

5. Neutralization & Wash:
Add 3% acetic acid.

Separate phases and wash organic layer with water.

6. Isolation & Purification:
Evaporate solvent under reduced pressure.

Recrystallize crude product from hot hexane.

7. Final Product:
Filter, wash with cold hexane, and dry

to yield pure Desogestrel.
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Figure 2: Experimental Workflow for C17 Ethynylation
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This procedure first forms a lithium acetylide reagent in situ, which then attacks the 17-carbonyl

group of the steroid precursor. A subsequent deprotection step removes the trimethylsilyl (TMS)

group, yielding the terminal alkyne functionality of Desogestrel. Purification by recrystallization

affords the final product.

Pharmacodynamics and Metabolic Activation
Desogestrel itself has a very low affinity for the progesterone receptor. Its biological activity is

dependent on its conversion to the active metabolite, etonogestrel. This metabolic activation

occurs rapidly in the intestinal mucosa and during the first pass through the liver. The primary

transformation is the hydroxylation at the C3 position, followed by oxidation to a ketone,

yielding etonogestrel.

Figure 3: Metabolic Activation of Desogestrel
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Figure 3: Metabolic Activation of Desogestrel

Etonogestrel is a very potent progestogen with high binding affinity for the progesterone

receptor, and it is this metabolite that is responsible for the contraceptive efficacy of
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Desogestrel by inhibiting ovulation. The minimum effective dosage for ovulation inhibition is

approximately 60 μ g/day of Desogestrel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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